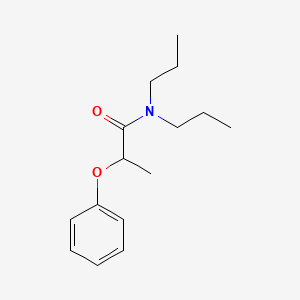

2-phenoxy-N,N-dipropylpropanamide

Description

Properties

IUPAC Name |

2-phenoxy-N,N-dipropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-11-16(12-5-2)15(17)13(3)18-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSESXHLYECUXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N,N-dipropylpropanamide typically involves the reaction of 2-phenoxypropanoic acid with N,N-dipropylamine. The reaction is carried out under anhydrous conditions using a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with N,N-dipropylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N,N-dipropylpropanamide undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N,N-dipropylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N,N-dipropylpropanamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 2-phenoxy-N,N-dipropylpropanamide, differing primarily in substituents and functional groups:

Key Observations:

- Polar Substituents: Compounds like 2-[5-(hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide exhibit improved solubility due to hydrogen-bonding capabilities .

- Steric Effects : Bulky substituents (e.g., diphenyl in 2-methyl-N,N-diphenylpropanamide) may hinder molecular interactions, affecting binding affinity in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-phenoxy-N,N-dipropylpropanamide, and how can reaction yields be optimized?

- Methodological Answer : A common route involves coupling 2-phenoxypropanoic acid with dipropylamine using carbodiimide coupling agents (e.g., EDCI) and HOBt in anhydrous DMF. Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (hexane:ethyl acetate, 3:1 v/v) yields >85% purity. Catalyst screening (e.g., DMAP) and stoichiometric optimization improve yields .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer :

- HPLC : C18 column with mobile phase (acetonitrile:water, 70:30 v/v), UV detection at 254 nm.

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 276.37) .

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) to confirm thermal stability .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 0.85–0.90 (t, 6H, dipropyl CH₃), 1.55–1.70 (m, 4H, CH₂), 3.15–3.38 (t, 4H, N-CH₂), and 6.85–7.25 (m, 5H, phenoxy aromatic protons) .

- ¹³C NMR : Peaks at δ 166.57 (amide C=O) and 198.15 (phenoxy carbonyl) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the phenoxy and dipropyl groups influence reactivity in nucleophilic reactions?

- Methodological Answer :

- The phenoxy group’s electron-withdrawing nature activates the amide carbonyl toward nucleophilic attack, while the bulky dipropyl groups introduce steric hindrance, limiting accessibility. Computational modeling (e.g., DFT) predicts regioselectivity in substitution reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies enable regioselective functionalization of this compound without amide bond cleavage?

- Methodological Answer :

- Protection : Temporarily protect the amide with tert-butoxycarbonyl (Boc) groups.

- Electrophilic Substitution : Nitrate the phenoxy ring using HNO₃/AcOH at 0°C to introduce nitro groups selectively.

- Monitoring : Track progress via TLC (silica gel, UV visualization) and isolate intermediates via flash chromatography .

Q. How should researchers address discrepancies in reported spectral data or physical properties (e.g., melting points) across studies?

- Methodological Answer :

- Replicate Conditions : Standardize solvent systems (e.g., use deuterated chloroform for NMR) and purity protocols.

- Cross-Validation : Compare data with high-resolution techniques (e.g., 500 MHz NMR, HRMS) and reference compounds. Contradictions in melting points may arise from polymorphic forms; analyze via X-ray crystallography .

Data Contradiction and Optimization

Q. What experimental designs resolve conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use standardized cell lines (e.g., HEK293) and control for batch-to-batch compound variability.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Confounding factors (e.g., solvent choice in assays) must be documented .

Structural and Mechanistic Insights

Q. How does the conformational flexibility of this compound impact its binding to biological targets?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450 isoforms) to map binding poses.

- SAR Studies : Synthesize analogs with rigidified dipropyl chains (e.g., cyclopropane derivatives) to assess flexibility-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.